tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Description
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 142733-64-0) is a carbamate derivative characterized by a cyclobutane ring substituted with a hydroxymethyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.3 g/mol . The compound’s structure combines the conformational rigidity of the cyclobutane ring with the polar hydroxymethyl group, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for drug discovery. The Boc group enhances stability during synthetic processes, while the hydroxymethyl group offers a site for further functionalization, such as esterification or oxidation .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPNTJQMXAHNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192606 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-05-0, 167081-37-0 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130369-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Carbamate Protection of Cyclobutylamine Derivatives
The most straightforward method involves reacting 3-(hydroxymethyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This one-step protocol leverages the nucleophilicity of the amine group, forming the carbamate via a Schotten-Baumann reaction.
Typical Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Temperature : 0–25°C
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Reaction Time : 4–12 hours
Yields typically range from 80–90% when using anhydrous conditions and stoichiometric Boc₂O . Excess base (>2 equiv.) minimizes side reactions like hydrolysis, while DMAP catalyzes the reaction, reducing time to 2–4 hours .
Key Optimization Parameters :
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Stoichiometry : A 1:1.2 ratio of amine to Boc₂O ensures complete conversion.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >98% purity .
Ring-Opening Functionalization of Cyclobutane Precursors
Cyclobutane rings are synthesized via [2+2] photocycloaddition or transition-metal-catalyzed cyclization, followed by hydroxymethylation. For example, cyclobutene derivatives undergo hydroboration-oxidation to introduce the hydroxymethyl group at the 3-position before carbamate protection.
Representative Protocol :
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Cyclobutene Synthesis : Photochemical [2+2] cycloaddition of ethylene derivatives.
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Hydroxymethylation :
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Carbamate Formation : Boc₂O, TEA, DCM, 0°C to rt.
This method benefits from modular ring functionalization but requires careful control of stereochemistry to avoid trans/cis isomerization .
Hydroxymethylation of Pre-Protected Cyclobutyl Carbamates
An alternative approach involves introducing the hydroxymethyl group after carbamate protection. This method is advantageous when the amine group is sensitive to oxidation or substitution.
Steps :
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Amine Protection : React cyclobutylamine with Boc₂O.
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Hydroxymethylation :
Challenges :
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Competitive over-alkylation may occur, requiring precise stoichiometry.
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Polar aprotic solvents like DMF enhance reactivity but complicate purification .
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis enables scalable production with simplified purification. The cyclobutylamine is anchored to Wang resin, followed by sequential hydroxymethylation and Boc protection.
Procedure :
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Resin Activation : Wang resin functionalized with carboxylic acid groups.
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Amine Coupling : EDC/HOBt-mediated attachment of cyclobutylamine.
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Hydroxymethylation : Formaldehyde in DMF, 50°C.
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Boc Protection : Boc₂O, DIEA, DCM.
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Cleavage : TFA/DCM (95:5), 2 hours.
Yield : 60–65% overall, with purity >95% after lyophilization .
Enzymatic Carbamate Formation
Emerging biocatalytic methods use lipases or esterases to catalyze carbamate bond formation under aqueous conditions, offering an eco-friendly alternative.
Example :
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Enzyme : Candida antarctica lipase B (CAL-B)
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Substrates : 3-(hydroxymethyl)cyclobutylamine, Boc-O-methyl carbonate
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Solvent : Phosphate buffer (pH 7.4)/THF (9:1)
Advantages :
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Reduced byproduct formation.
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Ambient temperature and pressure.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Direct Protection | 80–90 | >98 | 4–12 h | High |
| Ring-Opening | 70–75 | 95 | 24–48 h | Moderate |
| Post-Protection HM* | 65–70 | 90 | 8–16 h | Low |
| Solid-Phase | 60–65 | 95 | 48 h | High |
| Enzymatic | 55–60 | 85 | 24 h | Moderate |
*HM = Hydroxymethylation
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Formation of tert-butyl N-[3-(carboxymethyl)cyclobutyl]carbamate.
Reduction: Formation of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create novel therapeutic agents .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound increases polarity compared to non-polar analogs (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate), enhancing solubility in polar solvents. However, hydrochloride salts (e.g., aminomethyl derivatives) exhibit superior aqueous solubility due to ionic character .
- Stability: Cyclobutane’s ring strain may reduce thermal stability compared to cyclohexane or oxetane derivatives. Oxetane-containing analogs (e.g., C₉H₁₇NO₄) balance ring strain with metabolic stability, a feature exploited in protease inhibitors .
- Reactivity : The hydroxymethyl group can undergo oxidation to carboxylic acids or serve as a nucleophile, whereas ketone-containing derivatives (e.g., 3-oxocyclopentyl) are prone to nucleophilic attacks .
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, synthesis, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₉NO₃
- Structural Features : The compound contains a cyclobutyl ring, a hydroxymethyl group, and a tert-butyl carbamate moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
- Covalent Interactions : The carbamate moiety can engage in covalent bonding with nucleophilic sites on proteins and enzymes, leading to modulation of their functions .
- Cellular Pathways : These interactions can affect various cellular processes, including signal transduction, metabolism, and gene expression .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been studied for its role in inhibiting certain enzymes involved in metabolic pathways. For instance, the compound's ability to inhibit acetylcholinesterase has been noted, which is relevant for developing treatments for neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. However, specific data on minimum inhibitory concentrations (MIC) and bactericidal effectiveness are still required for comprehensive evaluation .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclobutyl Ring : Utilizing cyclobutane derivatives as starting materials.
- Hydroxymethylation : Introducing the hydroxymethyl group through nucleophilic substitution reactions.
- Carbamate Formation : The final step involves the reaction with tert-butyl isocyanate to form the carbamate linkage.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with acetylcholinesterase. The compound was found to inhibit enzyme activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives displayed promising activity with MIC values around 100 µg/mL, further optimization is needed to enhance efficacy .
Applications
This compound serves as a precursor in organic synthesis and as a probe for studying biological processes. Its ability to form bioconjugates allows researchers to explore interactions within cellular systems more effectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via carbamate protection of the amine group on a cyclobutane scaffold. A common approach involves condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates .
- Stereochemical control (e.g., cis vs. trans isomers) is critical. For example, PharmaBlock Sciences () highlights the use of tert-butyl carbamate protection on cis-3-(hydroxymethyl)cyclobutylamine, requiring precise temperature control (0–5°C) and anhydrous conditions to minimize side reactions.
- Data Table :
| Reagent System | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | 0–5°C | 78 | 98 |
| DCC/DMAP | RT | 65 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, singlet) and the carbamate carbonyl (δ ~155–160 ppm in 13C). The cyclobutyl protons exhibit distinct splitting patterns due to ring strain .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carbonyl group (C=O) of the carbamate .
- MS : Molecular ion peaks at m/z 201.26 (consistent with C10H19NO3) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 144) validate the structure .
Q. What are the stability profiles of tert-butyl carbamates under varying pH and temperature conditions?
- Methodology :
- Stability studies show that the tert-butyl carbamate group is labile under acidic conditions (pH < 3) but stable in neutral/basic environments. Hydrolysis rates increase at elevated temperatures (>40°C) .
- Storage Recommendations : Store at 2–8°C in sealed, dry containers to prevent moisture-induced degradation .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutane ring (cis vs. trans) affect the compound’s reactivity in downstream reactions?
- Methodology :
- Cis isomers exhibit higher steric hindrance, slowing nucleophilic substitution at the carbamate group. Trans isomers facilitate faster ring-opening reactions (e.g., with Grignard reagents) due to reduced strain .
- Example : In a 2016 study (), cis-tert-butyl carbamates showed 20% lower reactivity in amidation reactions compared to trans isomers.
Q. What strategies resolve contradictions in reported crystallographic data for carbamate derivatives?
- Methodology :
- Use SHELX software ( ) for high-resolution X-ray diffraction to resolve ambiguities. For example, hydrogen bonding patterns in the solid state (e.g., C=O···H-N interactions) can clarify discrepancies in unit cell parameters .
- Cross-validate with DFT calculations (e.g., Gaussian) to predict bond lengths and angles .
Q. How can computational modeling (DFT, MD) predict the compound’s behavior in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) calculates activation energies for carbamate cleavage, identifying transition states. Molecular Dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMF), which stabilize the carbamate group .
- Case Study : A 2023 study used DFT to predict a 15 kcal/mol barrier for tert-butyl group removal under acidic conditions, aligning with experimental hydrolysis rates .
Q. What analytical challenges arise when characterizing trace impurities in scaled-up syntheses?
- Methodology :
- LC-MS with high-resolution Q-TOF detectors identifies impurities (e.g., deprotected amines or oxidized byproducts). Limit detection thresholds to <0.1% using validated HPLC methods (ICH Q3A guidelines) .
- Impurity Table :
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Deprotected amine | 8.2 | Incomplete reaction |
| Oxidized carbamate | 10.5 | Air exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
